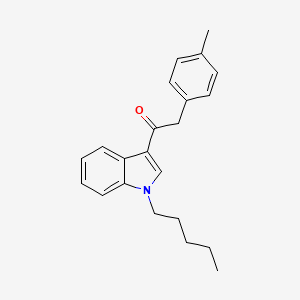

JWH 251 4-methylphenyl isomer

Beschreibung

Contextualization within Indole-Based Synthetic Cannabinoid Ligands

Synthetic cannabinoids are a broad and diverse class of compounds designed to mimic the effects of THC, the primary psychoactive component of cannabis. service.gov.uk They are broadly classified based on their chemical structures. uma.pt One of the prominent classes is the indole-based synthetic cannabinoids, which are characterized by an indole (B1671886) core structure. uma.ptmdpi.com This class is further subdivided into several families, including:

Naphthoylindoles: (e.g., JWH-018) wikipedia.org

Phenylacetylindoles: (e.g., JWH-250, JWH-251) uma.ptunodc.org

Benzoylindoles: (e.g., AM-694) uma.pt

Cyclopropoylindoles: (e.g., UR-144) uma.pt

Adamantoylindoles: (e.g., AB-001) uma.ptnih.gov

JWH-251 and its 4-methylphenyl isomer belong to the phenylacetylindole family. uma.ptunodc.org These compounds are defined by a phenylacetyl group attached to the 3-position of the indole ring. researchgate.net The indole nitrogen is typically substituted with an alkyl chain, which in the case of JWH-251 and its isomer, is a pentyl group. caymanchem.com

Historical Perspectives on the Academic Research Emergence of Phenylacetylindoles

The development of phenylacetylindoles, including JWH-251, is rooted in the academic research of Professor John W. Huffman at Clemson University. His work in the 1990s and early 2000s led to the synthesis of a large number of cannabimimetic indoles, which were instrumental in exploring the structure-activity relationships of cannabinoid receptors. oup.com

Initially, research focused on naphthoylindoles like JWH-018, which showed high affinity for the CB1 receptor. researchgate.net Subsequent research explored other structural variations, leading to the development of the phenylacetylindole series. researchgate.netnih.gov A 2005 study by Huffman and colleagues introduced 1-pentyl-3-phenylacetylindoles as a new class of cannabimimetic indoles. caymanchem.comoup.com This research demonstrated that substitutions on the phenyl ring could significantly influence the compound's affinity for cannabinoid receptors. nih.gov

Significance of Positional Isomerism (e.g., 4-methylphenyl) for Research Inquiry

Positional isomerism, the variation in the position of a substituent on a molecule's core structure, is a critical area of investigation in synthetic cannabinoid research. nih.gov Even subtle changes in the placement of a functional group, such as the methyl group in the 4-methylphenyl isomer of JWH-251, can drastically alter a compound's pharmacological and toxicological properties. glpbio.comcaymanchem.comcaymanchem.com

The differentiation of positional isomers is a significant challenge in forensic analysis. nih.govjst.go.jp As new designer drugs continually emerge with minor positional modifications to evade legal control, the ability to distinguish between these isomers is crucial. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (MS/MS) are employed for this purpose. nih.gov

Research has shown that the position of substituents on the phenylacetyl group of these indoles is a critical determinant of their in vivo potency. nih.gov For instance, studies on phenylacetylindoles revealed that compounds with substituents at the 2- and 3-positions of the phenyl ring were efficacious, while those with 4-substituents had poor potency or were inactive. nih.gov This highlights the importance of studying positional isomers like the 4-methylphenyl variant of JWH-251 to understand their potential effects and to develop accurate analytical methods for their detection. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO/c1-3-4-7-14-23-16-20(19-8-5-6-9-21(19)23)22(24)15-18-12-10-17(2)11-13-18/h5-6,8-13,16H,3-4,7,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVYYNBRAJBCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016264 | |

| Record name | JWH-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-41-0 | |

| Record name | JWH-208 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-208 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDU1DA9SRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization at Cannabinoid Receptors

In Vitro Receptor Binding Affinity and Efficacy Studies

In vitro studies are fundamental to determining how a compound interacts with its target receptors. These assays measure a ligand's binding affinity (its ability to bind to the receptor) and its efficacy (its ability to activate the receptor upon binding).

JWH-251 demonstrates a clear interaction profile with both major cannabinoid receptor subtypes. rti.org It acts as an agonist at both CB1 and CB2 receptors, meaning it binds to and activates them. rti.orgwikipedia.org Research indicates that JWH-251 exhibits a notable selectivity for the CB1 receptor, which is predominantly found in the central nervous system and is responsible for the psychoactive effects of cannabinoids. core.ac.ukwikipedia.orgglpbio.com Its affinity for the CB2 receptor, which is more commonly associated with immune function, is comparatively lower. wikipedia.orgglpbio.com

The binding affinity of a compound is quantified using the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. JWH-251 displays a high affinity for the central cannabinoid (CB1) receptor, with a reported Ki value of 29 nM. wikipedia.orgglpbio.comcaymanchem.com Its affinity for the peripheral cannabinoid (CB2) receptor is more moderate, with a Ki value of 146 nM, making it approximately five times more selective for the CB1 receptor. wikipedia.orgglpbio.com

Table 1: Receptor Binding Affinities (Ki) of JWH-251

| Receptor Subtype | Ki Value (nM) |

|---|---|

| Cannabinoid Receptor 1 (CB1) | 29 |

Investigations into Intracellular Signaling Pathways

Activation of cannabinoid receptors by an agonist like JWH-251 initiates a cascade of events within the cell, known as intracellular signaling.

As a G-protein coupled receptor, the activation of CB1 by an agonist leads to a conformational change that allows it to interact with intracellular G-proteins. core.ac.ukmdpi.com Specifically, CB1 receptors couple primarily to pertussis toxin-sensitive Gi/o proteins. nih.gov This coupling can be measured through assays such as [³⁵S]GTPγS binding, which assesses the G-protein activation level. Studies confirm that JWH-251 stimulates [³⁵S]GTPγS binding at both CB1 and CB2 receptors, indicating its role as a functional agonist. rti.orgglpbio.com The potency of this activation is measured by the EC50 value, which is the concentration required to elicit a half-maximal response. For JWH-251, the EC50 values for stimulating GTPγS binding are 29 nM at CB1 receptors and 8.3 nM at CB2 receptors. caymanchem.com

Table 2: Functional Activity (EC₅₀) of JWH-251 in GTPγS Binding Assays

| Receptor Subtype | EC₅₀ Value (nM) |

|---|---|

| Cannabinoid Receptor 1 (CB1) | 29 |

The activation of Gi/o proteins by the CB1 receptor typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for producing cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This reduction in intracellular cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn affects numerous downstream cellular functions. nih.gov Additionally, CB1 receptor activation can modulate ion channels, leading to the activation of inwardly rectifying potassium channels (GIRKs) and the inhibition of calcium channels, which generally results in reduced neuronal excitability. nih.gov

Comparative Pharmacodynamics with Endogenous Cannabinoids and Other Synthetic Cannabinoid Ligands

The pharmacodynamics of JWH-251 can be better understood when compared to both endogenous cannabinoids and other synthetic ligands. The majority of synthetic cannabinoids found in illicit herbal products exhibit a greater binding affinity for the CB1 receptor than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. nih.gov Many, like JWH-018, are full agonists at the CB1 receptor, whereas THC is only a partial agonist. nih.govnih.gov This difference in efficacy often results in synthetic cannabinoids being significantly more potent than THC. nih.gov For instance, JWH-018 has been shown to have a four-fold higher affinity for CB1 receptors compared to THC. nih.gov Studies comparing various synthetic cannabinoids have shown that their rank order of potency often correlates with their CB1 receptor binding affinity. rti.org

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| 2-(4-methylphenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone | JWH-251 4-methylphenyl isomer |

| 2-(2-methylphenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone | JWH-251 |

| N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide | APICA |

| Δ⁹-tetrahydrocannabinol | THC |

| 1-pentyl-3-(1-naphthoyl)indole | JWH-018 |

| (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | UR-144 |

| 1-(5-fluoropentyl)-3-(1-naphthoyl)indole | AM-2201 |

| 1-(5-fluoropentyl)-1H-indol-3-yl](naphthalen-1-yl)methanone | MAM-2201 |

| Naphthalen-1-yl-(1-pentyl-1H-indol-3-yl)methan-one | JWH-018 |

| Naphthalen-1-yl-(1-propyl-1H-indol-3-yl)methan-one | JWH-073 |

| (4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | JWH-081 |

| 2-(2-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone | JWH-203 |

| 1-pentyl-3-(4-methyl-1-naphthoyl)indole | JWH-122 |

| 1-pentyl-3-(2-methoxyphenylacetyl)indole | JWH-250 |

| N-arachidonoylethanolamine | Anandamide |

| 2-arachidonoylglycerol | 2-AG |

| (6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | HU-210 |

| [5-(1,1-dimethylheptyl)-2-hydroxycyclohexyl]phenol | CP 47,497 |

Metabolic Pathways and Metabolite Elucidation Studies

Characterization of Phase I Biotransformation Mechanismsnih.govdshs-koeln.de

Phase I metabolism of phenylacetylindoles such as JWH-251 primarily involves oxidative reactions that introduce or expose functional groups on the molecule, preparing it for Phase II conjugation. openaccessjournals.comdshs-koeln.de Studies on JWH-251 have identified several key Phase I metabolic routes. nih.gov

Hydroxylation is a predominant Phase I biotransformation pathway for JWH-251. nih.gov Research has tentatively identified urinary metabolites that are products of both mono- and dihydroxylation. nih.gov These reactions can occur at various positions on the molecule, with monohydroxylation of the N-pentyl chain yielding some of the most abundant metabolites found in urine. nih.gov

Beyond simple hydroxylation, further oxidation leads to the formation of other key metabolites. Studies have identified urinary metabolites resulting from several oxidative processes: nih.gov

Carbonyl Group Formation: Metabolites have been identified that result from monohydroxylation combined with the formation of a carbonyl group on the N-pentyl side chain. nih.gov This process is a recognized metabolic route for phenylacetylindoles. dshs-koeln.de

Carboxylation: The N-pentyl chain can undergo oxidation to form a carboxylic acid metabolite. nih.gov

N-dealkylation, the removal of the N-pentyl group, is another observed Phase I metabolic pathway for JWH-251. nih.govdshs-koeln.de This process does not typically occur in isolation; rather, studies have identified metabolites that result from N-dealkylation combined with monohydroxylation on the indole (B1671886) structure. nih.gov

Investigation of Phase II Biotransformation Mechanisms (e.g., Glucuronidation)researchgate.netabdn.ac.ukgoogle.com

Following Phase I reactions, the modified metabolites undergo Phase II conjugation to increase their water solubility and facilitate excretion. openaccessjournals.comabdn.ac.uk For synthetic cannabinoids, glucuronidation is a major Phase II pathway. researchgate.netgoogle.com In this process, glucuronic acid is attached to a functional group, such as a hydroxyl group introduced during Phase I. abdn.ac.ukuomus.edu.iq While specific studies on the JWH-251 4-methylphenyl isomer are limited, research on related compounds confirms that metabolites are excreted in urine primarily as conjugates, most commonly glucuronides. nih.govresearchgate.net

In Vitro Metabolic Profiling Using Hepatic Microsome Models and Chimeric Mouse Modelsnih.govresearchgate.netnih.gov

To investigate metabolic pathways without human administration, researchers utilize various models. nih.govresearchgate.net

In Vitro Hepatic Models: Human liver microsomes (HLM) are a common tool for studying Phase I metabolism, as they contain the necessary cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Studies on JWH-251 have been performed using rat liver slices, which serve a similar purpose, to evaluate the agreement between computer-based predictions and experimental findings. nih.gov Pooled human hepatocytes are also used for metabolite profiling and stability studies. nih.gov

Chimeric Mouse Models: Chimeric mice with humanized livers (containing transplanted human hepatocytes) serve as an effective in vivo model to confirm metabolites identified in in vitro systems. nih.govresearchgate.net This model has been successfully used to study the Phase I and Phase II metabolism of other JWH series synthetic cannabinoids, demonstrating that metabolites are excreted in urine as conjugates. nih.govresearchgate.net

These models are crucial for identifying potential biomarkers of consumption for newly emerging synthetic cannabinoids. nih.gov

Structural Identification and Characterization of Primary and Secondary Metabolitesnih.govnih.gov

The structural elucidation of metabolites is typically performed using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov For JWH-251, these methods have tentatively identified a range of primary and secondary urinary metabolites. The parent compound is generally not detected in urine. nih.gov The most abundant metabolites suitable for confirming ingestion are those monohydroxylated on the N-pentyl chain. nih.gov

Below is a table summarizing the major metabolites identified from the biotransformation of JWH-251.

| Metabolic Pathway | Resulting Metabolite Structure | Status |

| Monohydroxylation | Parent compound with one added -OH group (e.g., on N-pentyl chain) | Primary |

| Dihydroxylation | Parent compound with two added -OH groups | Secondary |

| Carboxylation | N-pentyl chain oxidized to a carboxylic acid | Secondary |

| Hydroxylation + Carbonyl Formation | N-pentyl chain with both an -OH and a =O group | Secondary |

| N-dealkylation + Hydroxylation | N-dealkylated indole core with an added -OH group | Secondary |

Advanced Analytical Methodologies for Research Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of synthetic cannabinoids, allowing for the separation of individual compounds from complex mixtures, such as seized herbal materials or biological samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Structural Elucidation

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids. mdpi.comontosight.ai In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the chromatographic column before being fragmented and detected by the mass spectrometer. mdpi.comresearchgate.net The electron-impact (EI) mass spectra of JWH-class compounds often show characteristic fragments. For instance, ions with a mass-to-charge ratio (m/z) of 127 can indicate the presence of a naphthyl group, a common feature in many JWH compounds. mdpi.com

While GC-MS is effective for general screening, differentiating positional isomers like the methylphenyl variants of JWH-251 can be challenging. nih.gov These isomers often have very similar retention times and can produce mass spectra that are nearly identical, as the primary fragmentation may not occur near the site of isomeric variation. bohrium.com However, careful examination of the spectra and comparison with authenticated reference standards can sometimes reveal subtle differences in ion abundances, aiding in their differentiation. researchgate.net

Table 1: Example GC-MS Parameters for Synthetic Cannabinoid Analysis

| Parameter | Setting |

|---|---|

| Column | HP-5MS UI (30 m × 250 µm, 0.25 µm film thickness) or similar mdpi.com |

| Injection Mode | Splitless mdpi.comresearchgate.net |

| Carrier Gas | Helium mdpi.com |

| Oven Program | Example: 70°C for 2 min, ramp to 290°C at 5°C/min, hold for 10 min mdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV researchgate.net |

| Scan Range | 40-550 m/z mdpi.com |

This table represents typical parameters and may be adjusted based on the specific instrumentation and analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Compound Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for detecting synthetic cannabinoids and their metabolites. nih.govnih.govnih.gov This method is particularly advantageous for thermally labile compounds that may degrade under the high temperatures used in GC-MS. researchgate.net LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govchrom-china.com

For compounds like JWH-251 4-methylphenyl isomer, LC-MS/MS methods typically use a reversed-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often containing additives like formic acid. nih.govoup.com Detection is commonly performed using positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM), which enhances selectivity by tracking specific precursor-to-product ion transitions. nih.govoup.com While standard LC-MS/MS can effectively detect the compound, distinguishing it from its isomers often requires high-resolution instrumentation. chrom-china.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Formula Elucidation

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a superior technique for analyzing novel psychoactive substances due to its high mass resolution and accuracy. numberanalytics.com This allows for the determination of a compound's elemental composition from a precise mass measurement, which is crucial for identifying unknown substances. nih.gov

HRMS is particularly powerful for distinguishing between regioisomers. A study utilizing a liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-QTOF-MS) demonstrated the ability to differentiate JWH-251 4-methylphenyl isomer from its 2-methylphenyl and 3-methylphenyl counterparts. scispace.com By analyzing the product ion spectra at different collision energies, specific fragment ions were identified that were unique to or more abundant for the 4-methylphenyl isomer. scispace.com Specifically, the fragment ion at m/z 214.1226 (at 20 eV) and the ion at m/z 144.0444 (at 40 eV) were found to be distinguishing markers for the JWH-251 4-methylphenyl isomer compared to the other two isomers. scispace.com This level of detail is often unattainable with standard mass spectrometry, highlighting the importance of HRMS in forensic chemistry. ojp.gov

Table 2: Distinguishing HRMS Fragments for JWH-251 Isomers

| Compound | Distinguishing Ion (m/z) | Collision Energy | Finding |

|---|---|---|---|

| JWH-251 4-methylphenyl isomer | 214.1226 | 20 eV | Could distinguish it from JWH-251 and its 3-methylphenyl isomer. scispace.com |

| JWH-251 4-methylphenyl isomer | 144.0444 | 40 eV | Could distinguish it from JWH-251 and its 3-methylphenyl isomer. scispace.com |

Data sourced from a study on the differentiation of designer drug regioisomers by LC-QTOF-MS. scispace.com

Spectroscopic Identification and Structural Elucidation Methods

While mass spectrometry techniques are excellent for detection and formula determination, spectroscopic methods like NMR and IR are often required for the definitive confirmation of a molecule's specific three-dimensional structure. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for the unambiguous structural elucidation of organic molecules, including synthetic cannabinoids and their isomers. unodc.orgbohrium.com While mass spectrometry may struggle to differentiate between positional isomers, NMR provides detailed information about the chemical environment of each atom (specifically hydrogen and carbon) in a molecule. molloy.edu

For JWH-251 4-methylphenyl isomer, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can definitively confirm the structure. unodc.org The chemical shifts and splitting patterns in the ¹H NMR spectrum, particularly in the aromatic region, would clearly indicate a para-substitution pattern on the phenyl ring, distinguishing it from the ortho- (JWH-251) and meta- (JWH-251 3-methylphenyl isomer) patterns of its isomers. unodc.orgmolloy.edu Although NMR requires a relatively pure and larger sample size compared to mass spectrometry, its ability to provide unequivocal structural proof is indispensable for the characterization of new psychoactive substances. unodc.org

Infrared (IR) Spectroscopy for Functional Group and Isomer Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule. researchgate.net When coupled with gas chromatography (GC-FTIR), it becomes a powerful tool for analyzing individual components of a mixture. nih.gov A key advantage of IR spectroscopy is its ability to distinguish between isomers, a limitation often encountered in mass spectrometry. nih.gov

The IR spectrum of JWH-251 4-methylphenyl isomer would show characteristic absorption bands for the ketone (C=O) group and the aromatic rings. wiley.com Crucially, the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on an aromatic ring. The 4-methylphenyl (para) isomer would exhibit a distinct absorption band in this region that differs from its 2-methylphenyl (ortho) and 3-methylphenyl (meta) counterparts, allowing for their differentiation. nih.gov Studies have shown that even structurally similar isomers of other JWH compounds can be successfully differentiated by their IR spectra. unodc.orgnih.gov

Method Development and Validation Parameters for Qualitative and Quantitative Research Studies

The development of reliable analytical methods for compounds like JWH-251 4-methylphenyl isomer requires rigorous validation to ensure the data is fit for its intended purpose, whether for qualitative identification or quantitative measurement. unodc.orgunodc.org Method validation is a critical process that confirms the analytical procedure is suitable for its intended use. researchgate.net For both qualitative and quantitative studies, LC-MS/MS is a particularly suitable technique due to its high sensitivity and selectivity, which allows for the analysis of low concentrations in complex matrices. unodc.orgunodc.org

Validation parameters for qualitative methods, such as those used in screening, focus on selectivity, limit of detection (LOD), and analyte stability. For quantitative methods, which determine the exact amount of a substance, a more extensive set of parameters is evaluated, including linearity, limit of quantification (LOQ), accuracy, precision, and recovery. researchgate.netnih.gov

A typical validation workflow for a qualitative LC-MS/MS method for synthetic cannabinoids would involve:

Selectivity: Ensuring that no endogenous or exogenous interferences in the matrix (e.g., urine, blood) produce a signal that could be mistaken for the target analyte. nih.gov

Limit of Detection (LOD): Determining the lowest concentration of the analyte that can be reliably detected, with LODs for various synthetic cannabinoids reported in the range of 0.5–10 ng/mL in urine. nih.gov

Matrix Effects: Assessing the ion suppression or enhancement caused by the sample matrix, which can affect analyte response. nih.gov

Recovery: Measuring the efficiency of the extraction process. nih.gov

Carry-over: Checking for the appearance of the analyte in a blank sample following the analysis of a high-concentration sample. nih.gov

Stability: Evaluating the stability of the analyte in the sample matrix and in prepared extracts under various storage conditions. researchgate.netnih.gov

The following table summarizes common validation parameters for analytical methods targeting synthetic cannabinoids.

| Parameter | Description | Typical Acceptance Criteria / Findings |

| Selectivity | The ability to differentiate and measure the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. nih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) typically >0.99. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Ranges from 0.002 µg/mL to 0.08 µg/mL for different cannabinoids and matrices. researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Ranges from 0.005 µg/mL to 0.25 µg/mL in blood for certain cannabinoids. researchgate.net |

| Accuracy (Trueness) | The closeness of agreement between the mean of a set of results and the true value. | Bias values typically within ±15% of the nominal concentration. researchgate.net |

| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative standard deviation (RSD) or coefficient of variation (CV) ≤15-20%. researchgate.net |

| Recovery | The efficiency of the sample extraction procedure. | Reported values for synthetic cannabinoids range from 53% to 95%. nih.gov |

Regioisomeric Differentiation Strategies via Mass Spectrometry Fragmentation and Spectral Data

A significant analytical challenge is the differentiation of regioisomers, such as the JWH-251 series, which includes the 2-methylphenyl, 3-methylphenyl, and 4-methylphenyl isomers. scispace.comcaymanchem.com These compounds have identical molecular weights and formulas and often produce very similar mass spectra under standard electron ionization (EI) conditions, making their distinction difficult. nih.govwvu.edu

High-resolution mass spectrometry (HRMS) combined with collision-induced dissociation (CID) is a powerful strategy for distinguishing these isomers. scispace.com By carefully controlling the collision energy, subtle differences in fragmentation pathways can be exploited to generate unique product ions or significantly different abundance ratios of common fragment ions. scispace.comwvu.edu

A detailed study on the JWH-251 regioisomers identified five key ions of interest that allow for their differentiation. scispace.com The relative abundances of these ions, particularly at different collision energies (e.g., 20 eV and 40 eV), provide a basis for identification. scispace.com

The ion at m/z 214.1226, corresponding to the [C₁₄H₁₆NO]⁺ fragment, is particularly diagnostic. scispace.comresearchgate.net At a collision energy of 40 eV, the relative abundance of this ion can distinguish all three regioisomers. scispace.com Furthermore, the ion at m/z 144.0444 ([C₉H₆NO]⁺) at 40 eV can differentiate the JWH-251 4-methylphenyl isomer from its 2-methyl and 3-methyl counterparts. scispace.com The 4-methylphenyl isomer shows a significantly higher relative abundance for this fragment compared to the other two isomers under these conditions. scispace.com

The table below details the key diagnostic ions for differentiating the JWH-251 regioisomers based on HRMS/MS data. scispace.com

| Precursor Ion (m/z) | Fragment Ion (m/z) | Formula | Collision Energy (eV) | JWH-251 (2-methylphenyl) | JWH-251 (3-methylphenyl) | JWH-251 (4-methylphenyl) | Differentiating Power |

| 320.2322 | 144.0444 | [C₉H₆NO]⁺ | 40 | Low Abundance | Low Abundance | High Abundance | Distinguishes 4-methyl isomer from others. scispace.com |

| 320.2322 | 214.1226 | [C₁₄H₁₆NO]⁺ | 20 | High Abundance | High Abundance | Low Abundance | Distinguishes 4-methyl isomer from others. scispace.com |

| 320.2322 | 214.1226 | [C₁₄H₁₆NO]⁺ | 40 | Distinct Abundance | Distinct Abundance | Distinct Abundance | Distinguishes all three isomers. scispace.com |

| 320.2322 | 188.1434 | [C₁₃H₁₈N]⁺ | 20 | Low Abundance | High Abundance | Low Abundance | Distinguishes 3-methyl isomer from others. scispace.com |

| 320.2322 | 320.2009 | [C₂₂H₂₆NO]⁺ | 20 | Low Abundance | High Abundance | Low Abundance | Distinguishes 3-methyl isomer from others. scispace.com |

Data derived from a collision-induced dissociation study of JWH-251 regioisomers. scispace.com "Distinct Abundance" indicates that the relative abundances are statistically different among the three isomers, allowing for their individual identification.

This approach highlights the necessity of developing specific mass spectrometric methods and creating detailed spectral libraries to reliably identify specific regioisomers in forensic and research settings. nih.gov

Compound Index

Structure Activity Relationship Sar Studies of Jwh 251 4 Methylphenyl Isomer and Analogs

Influence of Phenyl Ring Substitution on Cannabinoid Receptor Binding Affinity

The substitution pattern on the phenyl ring of phenylacetylindoles plays a critical role in determining their binding affinity for the cannabinoid receptors, CB1 and CB2. Research on a variety of substituted analogs has demonstrated that both the nature and the position of the substituent significantly impact receptor interaction.

For the parent compound in this series, JWH-251 (the 2-methylphenyl isomer), it exhibits a notable selectivity for the CB1 receptor. It has a binding affinity (Ki) of 29 nM at the CB1 receptor and 146 nM at the CB2 receptor. wikipedia.org This indicates an approximately five-fold preference for the CB1 receptor. The position of the methyl group is a key determinant of this affinity. Studies on other phenyl-substituted analogs have shown that moving the substituent from the 2-position to the 3- or 4-position can lead to a decrease in CB1 affinity. nih.gov

Specifically, for phenyl-substituted JWH analogs, compounds with substituents at the 2- or 3-position of the phenyl ring tend to retain higher cannabimimetic activity, which is often correlated with CB1 receptor affinity. nih.gov In contrast, analogs with 4-phenyl substituents have been observed to be inactive or have significantly reduced activity in at least some in vivo assays, despite having reasonable CB1 binding affinities in some cases. nih.gov This suggests that while binding may occur, it may not lead to functional activation of the receptor in the same manner.

| Compound | Phenyl Ring Substitution | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| JWH-251 | 2-methyl | 29 | 146 | wikipedia.org |

| JWH-250 | 2-methoxy | 11 | 33 | wikipedia.org |

| JWH-203 | 2-chloro | 8 | 7 | wikipedia.org |

| JWH-249 | 2-bromo | 9.1 | 14.2 | wikipedia.org |

Correlation between Molecular Structure and Observed Pharmacological Activity in Research Models

The pharmacological activity of synthetic cannabinoids is closely linked to their molecular structure. In vivo studies in animal models, often referred to as the "tetrad" of cannabinoid effects (antinociception, hypothermia, catalepsy, and suppression of locomotion), are used to assess the cannabimimetic activity of new compounds. nih.gov

For the phenylacetylindole class of synthetic cannabinoids, a strong correlation has been established between high affinity for the CB1 receptor and the presence of these characteristic in vivo effects. nih.gov As mentioned previously, the substitution pattern on the phenyl ring is a key structural feature that modulates this activity. The reduced in vivo activity of compounds with 4-phenyl substituents, such as the JWH-251 4-methylphenyl isomer is likely to be, aligns with the general observation that this substitution position is less favorable for potent cannabimimetic effects. nih.gov

The length of the N-alkyl chain on the indole (B1671886) ring is another critical determinant of pharmacological activity. For many JWH compounds, a pentyl chain is optimal for high CB1 receptor affinity and potent in vivo effects. nih.gov Altering the chain length can significantly impact activity.

While specific pharmacological data for the JWH-251 4-methylphenyl isomer is not available, based on the SAR of related compounds, it is predicted that it would exhibit weaker cannabimimetic effects compared to its 2-methyl (JWH-251) and 3-methyl positional isomers. nih.govcaymanchem.com

Application of Computational Chemistry and Ligand Design Approaches

Computational chemistry and ligand design have become invaluable tools in understanding the SAR of synthetic cannabinoids. nih.gov Techniques such as molecular docking, binding free-energy calculations, and molecular dynamics simulations are employed to model the interaction between these ligands and the cannabinoid receptors at the molecular level. nih.gov

These computational studies have helped to elucidate the key structural features that govern binding affinity and selectivity. For the JWH series, modeling has confirmed the importance of the N-linked alkyl chain and the carbonyl group in anchoring the ligand within the CB1 receptor binding pocket. nih.gov Furthermore, these models can predict how different substitutions on the phenyl ring will affect the binding orientation and affinity.

By using active-state models of the CB1 receptor, researchers can assess the receptor-ligand interactions for a range of JWH analogs, including hypothetical or newly designed compounds. nih.gov These computational approaches can help in predicting the binding affinity of untested compounds like the JWH-251 4-methylphenyl isomer. Based on the established SAR trends for phenyl-substituted analogs, computational models would likely predict a lower binding affinity for the 4-methylphenyl isomer compared to the 2-methyl isomer (JWH-251). nih.gov

These in silico methods not only provide a deeper understanding of the molecular basis of cannabinoid receptor activation but also aid in the prediction of the pharmacological profiles of new synthetic cannabinoids.

Synthetic Chemistry Approaches and Precursor Analysis in Research

Retrosynthetic Analysis for Laboratory Synthesis Strategies

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally working backward from the target molecule to simpler, commercially available starting materials. youtube.com For JWH 251 4-methylphenyl isomer, the target molecule is 2-(4-methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone.

The most logical retrosynthetic disconnection is at the C-C bond between the indole (B1671886) ring and the carbonyl group. This bond is typically formed in the forward direction via a Friedel-Crafts acylation reaction. This disconnection yields two key synthons: the 1-pentyl-1H-indole nucleus and a (4-methylphenyl)acetyl cation. These synthons correspond to the real-world chemical precursors, or starting materials, which are 1-pentyl-1H-indole and a suitable 4-methylphenylacetyl derivative, such as 2-(4-methylphenyl)acetyl chloride.

Further retrosynthesis of 1-pentyl-1H-indole would involve disconnecting the N-pentyl bond, leading back to indole and a pentyl halide (e.g., 1-bromopentane). The 2-(4-methylphenyl)acetyl chloride can be retrosynthetically derived from 4-methylphenylacetic acid, a readily available precursor. This strategic dismantling provides a clear and efficient roadmap for the laboratory synthesis of the target compound. youtube.com

Identification of Chemical Precursors Utilized in Research Synthesis

The synthesis of this compound requires specific precursor chemicals. Based on established synthetic routes for phenylacetylindoles, the primary precursors are an N-alkylated indole and a substituted phenylacetyl halide. jst.go.jp These chemicals are often available from commercial chemical suppliers for research purposes. unodc.org The core precursors for the title compound are detailed below.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 1-Pentyl-1H-indole | C₁₃H₁₇N | Provides the core indole structure with the N-pentyl chain characteristic of many JWH compounds. |

| 2-(4-methylphenyl)acetyl chloride | C₉H₉ClO | Acts as the acylating agent, adding the 4-methylphenylacetyl group to the 3-position of the indole ring. |

Elucidation of Established Synthetic Pathways for this compound and its Analogs

The established laboratory synthesis for JWH 251 and its analogs, including the 4-methylphenyl isomer, is typically a Friedel-Crafts acylation. jst.go.jpresearchgate.net This method is a common and well-documented approach for creating the bond between an aromatic ring (the indole) and an acyl group.

The synthesis proceeds as follows:

N-Alkylation: The synthesis often begins with the alkylation of the indole nitrogen. Indole is deprotonated with a base like sodium hydride, followed by the addition of an alkyl halide, such as 1-bromopentane, to form 1-pentyl-1H-indole.

Acylation: The key step is the Friedel-Crafts acylation. 1-pentyl-1H-indole is reacted with 2-(4-methylphenyl)acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out in an anhydrous, non-polar organic solvent. This reaction attaches the 2-(4-methylphenyl)acetyl group to the 3-position of the indole ring, which is the most nucleophilic position, yielding the final product, 2-(4-methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone.

This general pathway has been used to create a wide variety of phenylacetylindole and naphthoylindole analogs for research and forensic identification. jst.go.jpresearchgate.net The specific substitution on the phenylacetyl group dictates the final analog produced, such as JWH 250 (2-methoxyphenyl) or the parent JWH 251 (2-methylphenyl). jst.go.jpwikipedia.org

Table 2: Compound Names Mentioned in This Article

| Compound Name | Systematic Name |

|---|---|

| This compound | 2-(4-methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone caymanchem.comlgcstandards.com |

| JWH 251 | 2-(2-methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone wikipedia.org |

| JWH 250 | 2-(2-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone researchgate.net |

| 1-Pentyl-1H-indole | 1-pentyl-1H-indole |

| 2-(4-methylphenyl)acetyl chloride | 2-(4-methylphenyl)acetyl chloride |

| 4-methylphenylacetic acid | 2-(p-tolyl)acetic acid |

| Indole | 1H-indole |

Academic Research Trajectories and Future Directions

Contributions to the Understanding of Cannabinoid Receptor System Modulation

The study of JWH-251 and its isomers contributes significantly to the understanding of structure-activity relationships (SAR) at the cannabinoid receptors, CB1 and CB2. The parent compound, JWH-251 (the 2-methylphenyl isomer), is a potent agonist at the CB1 receptor, with a reported binding affinity (Ki) of 29 nM, and is also active at the CB2 receptor. glpbio.comcaymanchem.com Research demonstrates that JWH-251 exhibits enhanced efficacy at the CB1 receptor compared to the reference agonist CP55,940. nih.gov This activity at the CB1 receptor, which is highly expressed in the brain, is responsible for the psychoactive effects of cannabinoids. nih.govnih.gov

The existence of the 4-methylphenyl isomer of JWH-251 underscores the importance of substituent positioning on the phenyl ring in modulating receptor affinity and efficacy. While the biological and toxicological properties of the 4-methylphenyl isomer have not been extensively characterized, its structural similarity to the active 2-methylphenyl and 3-methylphenyl isomers makes it a compound of interest for understanding how subtle molecular changes affect interaction with the endocannabinoid system. glpbio.comcaymanchem.com The endocannabinoid system is a critical modulator for numerous physiological pathways. nih.gov The study of such closely related isomers is crucial for building predictive models of cannabinoid receptor binding and for elucidating the precise molecular interactions that govern agonism, antagonism, or biased signaling at CB1 and CB2 receptors. biomolther.org

Advancements in Analytical Chemistry Methodologies for Novel Cannabinoid Ligands

The proliferation of synthetic cannabinoid isomers, which often have identical masses and similar chemical properties, poses a significant challenge for forensic analysis. caymanchem.com The case of JWH-251 4-methylphenyl isomer has spurred advancements in analytical techniques capable of distinguishing between such closely related regioisomers.

High-resolution mass spectrometry (HRMS) has proven to be a critical tool. Studies focusing on the differentiation of JWH-251 isomers have identified unique fragment ions and variations in ion abundance that allow for their specific identification. For instance, a collision-induced dissociation (CID) study using HRMS found that while some fragment ions were common across the 2-methyl, 3-methyl, and 4-methyl isomers, a unique ion at an m/z of 214.1226 at a collision energy of 40 eV could be used to distinguish the JWH-251 4-methylphenyl isomer from the others. scispace.com Another analysis noted a unique ion at m/z 130.0652 for the 4-methyl isomer.

Other advanced analytical methods are also employed. Gas chromatography combined with infrared detection (GC-IRD) offers another avenue for isomer differentiation, as isomers that are difficult to distinguish by mass spectra can often be resolved by their unique infrared spectra. unodc.orgunodc.org The combination of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) provides a powerful tool for the unambiguous identification of synthetic cannabinoids and their isomers in seized materials. bohrium.com These sophisticated methodologies are essential for law enforcement and toxicology laboratories to keep pace with the ever-changing landscape of novel psychoactive substances. nih.gov

Interactive Table: Differentiating Fragment Ions of JWH-251 Isomers Click on the headers to sort the data.

| Compound | Differentiating Ion (m/z) | Notes | Source |

| JWH-251 4-methylphenyl isomer | 214.1226 | Unique ion observed at 40 eV collision energy. | scispace.com |

| JWH-251 4-methylphenyl isomer | 130.0652 | Unique ion. | |

| JWH-251 3-methylphenyl isomer | 144.0444 | Unique fragment ion. | |

| JWH-251 3-methylphenyl isomer | 130.0652 | Unique fragment ion. | |

| JWH-251 (2-methylphenyl isomer) | 158.0808 | Semi-unique ion. |

Identification of Emerging Research Questions and Methodological Challenges in Synthetic Cannabinoid Science

The continuous emergence of compounds like JWH-251 4-methylphenyl isomer highlights several key research questions and methodological challenges in the field of synthetic cannabinoid science. A primary challenge is the sheer speed and chemical diversity with which new substances appear, often created in clandestine labs to circumvent existing laws. unodc.orgnih.gov

A significant research gap is the lack of comprehensive pharmacological and toxicological data for the vast majority of these new compounds. glpbio.comcaymanchem.com While a parent compound might be studied, its isomers and metabolites often remain uncharacterized, leaving a void in understanding their potential for harm. frontiersin.org This is particularly concerning as minor structural modifications can drastically alter a compound's potency, efficacy, and off-target effects, leading to unpredictable and severe health consequences. frontiersin.org

Methodological challenges persist beyond simple identification. There is a need for:

Uniform Dosing and Administration Protocols: In preclinical studies, the lack of consensus on dosing and the variable pharmacokinetics of cannabinoids make it difficult to compare results across different studies. nih.govcda-amc.ca

Rapid Development of Reference Standards: Forensic labs require pure analytical reference materials to confirm the identity of unknown substances, but the synthesis and distribution of these standards often lag behind the appearance of new drugs on the market. unodc.org

Understanding Metabolism: Identifying the metabolites of novel synthetic cannabinoids is crucial for developing effective urine drug tests and for understanding the full toxicological profile of a substance. caymanchem.com

Bridging Preclinical and Clinical Gaps: There is often a disconnect between the compounds tested in laboratory settings and those appearing in clinical cases, hindering the translational value of the research. scielo.br

Addressing these gaps will require a multi-pronged approach, including the continued development of advanced analytical techniques, international collaboration to share data and reference materials, and further research into the fundamental pharmacology of how these novel ligands interact with the endocannabinoid system. nih.govscielo.br

Q & A

Basic Research Questions

Q. How can the structural isomerism of JWH 251 4-methylphenyl isomer be distinguished from other positional isomers (e.g., 2-methylphenyl or 3-methylphenyl analogs)?

- Methodological Answer : Differentiation requires spectroscopic techniques such as NMR (e.g., comparing aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) to confirm molecular formula. For positional isomers, 2D-NMR (e.g., NOESY or COSY) can resolve spatial arrangements. Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized mobile phases (e.g., acetonitrile/ammonium formate gradients) can separate isomers based on retention times . Reference standards are critical for validation .

Q. What analytical protocols ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use solid-phase extraction (SPE) for sample cleanup, followed by LC-MS/MS with multiple reaction monitoring (MRM) for selectivity. Calibration curves should include matrix-matched standards to account for ion suppression/enhancement. Validate methods per ICH Q2(R1) guidelines, including limits of detection (LOD < 0.1 ng/mL) and precision (%RSD < 15%) . Internal standards (e.g., deuterated analogs) improve accuracy .

Q. What synthetic routes are reported for this compound, and how is purity ensured?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Ugi multicomponent reactions to attach the 4-methylphenyl group to the indole core. Purification via flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., methanol) is standard. Purity is verified by HPLC-UV (≥98% at 214 nm) and 1H-NMR integration . Residual solvents are quantified using GC-MS .

Advanced Research Questions

Q. How do the CB1/CB2 receptor binding affinities of this compound compare to its structural analogs, and what experimental designs minimize bias in such studies?

- Methodological Answer : Use competitive radioligand binding assays with [³H]CP-55,940 on transfected HEK-293 cells expressing human CB1/CB2 receptors. Calculate Ki values using the Cheng-Prusoff equation. For this compound, reported Ki values are CB1: 17 nM, CB2: 89 nM (vs. JWH 302), indicating CB1 selectivity . To minimize bias, employ blinded analysis , triplicate measurements, and reference controls (e.g., WIN 55,212-2). Normalize data to protein concentration (Bradford assay) .

Q. What strategies resolve contradictions in isomer-specific pharmacological data (e.g., conflicting EC50 values in GTPγS assays)?

- Methodological Answer : Discrepancies may arise from differences in cell membrane preparation (e.g., detergent use) or GTPγS batch variability . Standardize protocols:

- Use homogenized rat brain membranes for endogenous receptor studies.

- Pre-incubate with GDP (100 µM) to stabilize basal activity.

- Validate EC50 values across multiple labs using shared reference standards . Statistical tools like Bland-Altman plots assess inter-laboratory variability .

Q. How can computational modeling predict the metabolic pathways of this compound, and what in vitro models validate these predictions?

- Methodological Answer : Perform in silico predictions using software like Meteor Nexus or ADMET Predictor to identify phase I/II metabolites (e.g., hydroxylation at the 4-methyl group). Validate with human liver microsomes (HLM) incubated with NADPH (1 mM, 37°C). Analyze metabolites via LC-QTOF-MS in full-scan mode (m/z 50–1000). Compare fragmentation patterns to synthetic standards .

Data Reporting and Reproducibility

Q. What critical metadata must accompany publications on this compound to ensure reproducibility?

- Methodological Answer : Include:

- Synthetic details : Reaction conditions, purification steps, and spectral data (NMR, HRMS).

- Analytical parameters : LC-MS gradients, column specifications, ionization modes.

- Biological assays : Cell lines, passage numbers, assay buffers.

- Statistical methods : Error propagation, outlier exclusion criteria.

- Sample storage : Stability data (e.g., ≥1 year at -20°C in methanol) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.